

Technical Guide: In Silico Prediction of Sophoraflavanone H Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B15593411

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Audience: Researchers, scientists, and drug development professionals.

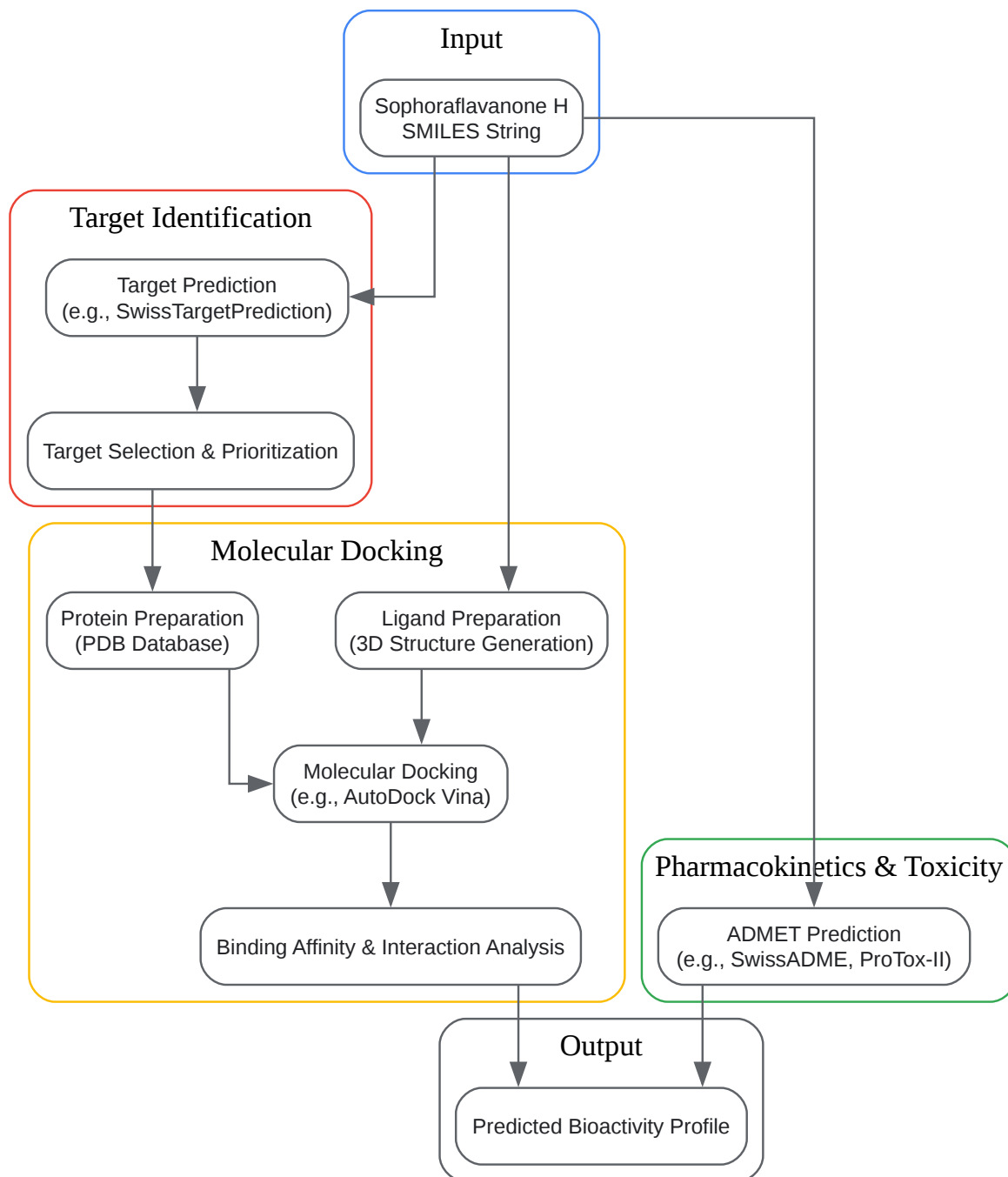
Introduction

Sophoraflavanone H is a polyphenolic compound characterized by a unique hybrid structure that incorporates both a 2,3-diaryl-2,3-dihydrobenzofuran and a flavanone moiety.[1][2] Isolated from *Sophora moorcroftiana*, its molecular formula is C₃₄H₃₀O₉. [3][4] Preliminary research suggests that **Sophoraflavanone H** and its analogs are promising candidates for the development of new antimicrobial and antitumor drugs.[1][2] Given the early stage of research on this compound, comprehensive in silico predictive studies are invaluable for elucidating its potential bioactivities, mechanisms of action, and drug-like properties, thereby guiding future experimental investigations.

This technical guide outlines a systematic in silico workflow for the prediction of **Sophoraflavanone H**'s bioactivity. The proposed methodology encompasses target identification, molecular docking simulations, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Proposed In Silico Bioactivity Prediction Workflow

The computational workflow for assessing the bioactivity of **Sophoraflavanone H** is a multi-step process designed to systematically narrow down its potential biological targets and evaluate its pharmacological profile.



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Figure 1: In Silico Bioactivity Prediction Workflow for **Sophoraflavanone H**.

Experimental Protocols

Target Identification

Objective: To identify potential protein targets of **Sophoraflavanone H** using chemoinformatic tools.

Methodology:

- Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for **Sophoraflavanone H** is obtained: CC(C)=C/Cc1c(O)cc(O)c2C(=O)C--INVALID-LINK--c1cc2--INVALID-LINK--c1ccc(O)cc1)c1cc(O)cc(O)c1.
- Prediction: The SMILES string is submitted to a target prediction web server, such as SwissTargetPrediction.^{[2][5]} These tools operate on the principle of chemical similarity, comparing the query molecule to a database of known ligands with experimentally validated protein targets.
- Analysis: The output provides a list of potential targets, ranked by a probability score. Targets with the highest probabilities are selected for further investigation. Based on studies of structurally related flavonoids, targets of high interest include those involved in cancer and inflammation.^{[3][6][7][8][9][10]}

Data Presentation:

Predicted Target Class	Specific Target	Probability	Known Flavonoid Association
Enzyme	Fatty Acid Synthase (FAS)	High	Yes[11][12][13]
Kinase	PI3K/Akt Signaling Pathway	High	Yes[3][7][9][14][15]
Kinase	MAPK Signaling Pathway	High	Yes[16][17][18][19]
Transcription Factor	NF-κB Signaling Pathway	High	Yes[4][6][8][10][20]
Nuclear Receptor	Estrogen Receptor Alpha (ERα)	Medium	Yes[21][22][23][24][25]
Protease	Beta-secretase 1 (BACE1)	Medium	Yes[1][26][27][28][29]
Enzyme	Cyclooxygenase-1 (COX-1)	Medium	Yes[30][31][32][33][34]

Table 1: Hypothetical Target Prediction for **Sophoraflavanone H**.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of **Sophoraflavanone H** with its prioritized potential targets.

Methodology:

- **Ligand Preparation:** The 3D structure of **Sophoraflavanone H** is generated from its SMILES string using software like UCSF Chimera. Energy minimization is performed to obtain a stable conformation.
- **Protein Preparation:** The 3D crystal structures of the selected target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

- **Docking Simulation:** Molecular docking is performed using a program such as AutoDock Vina.[35] A grid box is defined to encompass the active site of the target protein. The software then explores possible binding poses of the ligand within the active site and scores them based on a calculated binding affinity.
- **Interaction Analysis:** The resulting docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between **Sophoraflavanone H** and the amino acid residues of the target protein.

Data Presentation:

Target Protein (PDB ID)	Predicted Binding Affinity (kcal/mol)	Key Interacting Residues (Hypothetical)
Fatty Acid Synthase	-9.8	SER2151, HIS2353, GLN2412
PI3K (e.g., PIK3CA)	-9.2	VAL851, LYS802, ASP933
MAPK (e.g., MAPK3/ERK1)	-8.7	LYS54, GLN105, ASP111
NF-κB (e.g., p50/p65)	-8.5	ARG57, LYS147, GLU218
Estrogen Receptor Alpha	-8.1	ARG394, GLU353, HIS524
Beta-secretase 1 (BACE1)	-7.9	ASP32, ASP228, GLY230
Cyclooxygenase-1 (COX-1)	-7.5	ARG120, TYR355, SER530

Table 2: Hypothetical Molecular Docking Results for **Sophoraflavanone H** with Prioritized Targets.

ADMET Prediction

Objective: To computationally assess the pharmacokinetic and toxicological properties of **Sophoraflavanone H**.

Methodology:

- **Input:** The SMILES string of **Sophoraflavanone H** is used as input for ADMET prediction web servers like SwissADME and ProTox-II.

- **Prediction:** These tools calculate various physicochemical and pharmacokinetic properties (e.g., lipophilicity, water solubility, gastrointestinal absorption, blood-brain barrier permeability) and predict potential toxicity risks based on the chemical structure.
- **Analysis:** The predicted properties are evaluated against established thresholds for drug-likeness, such as Lipinski's Rule of Five, to estimate the compound's potential as an orally bioavailable drug.

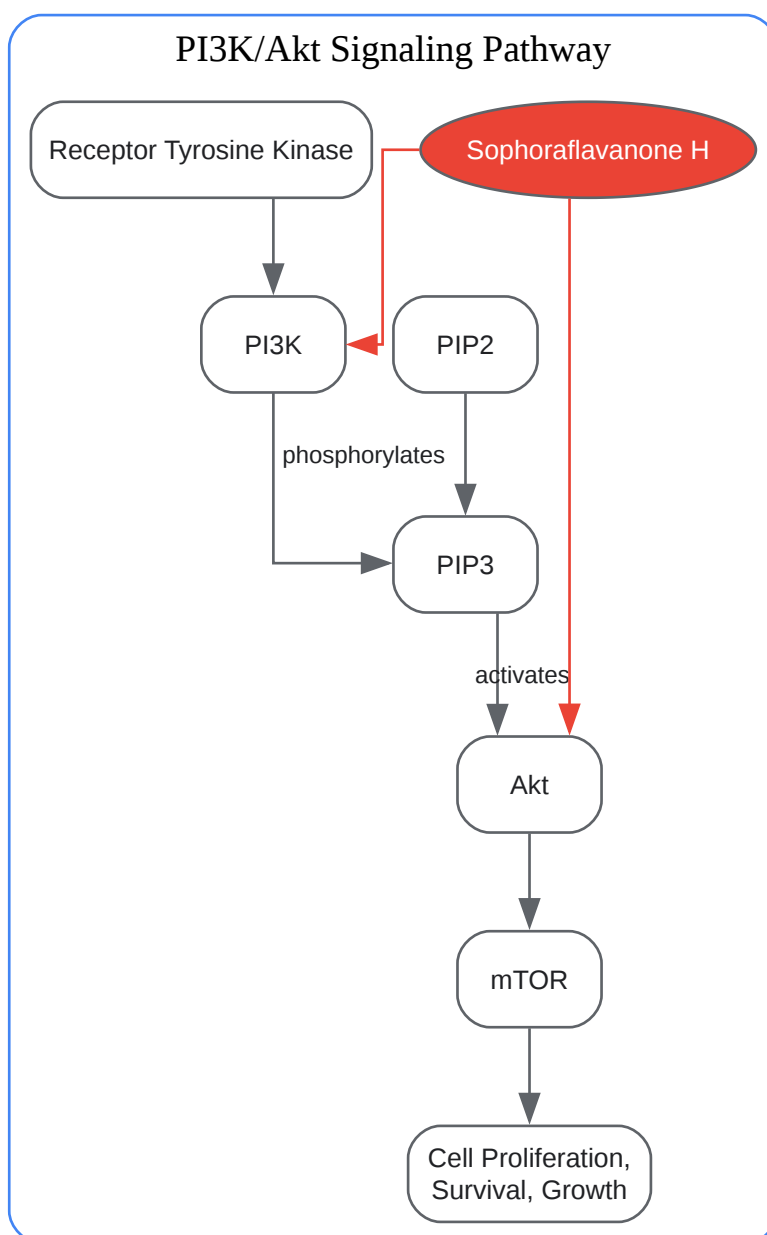
Data Presentation:

Property	Predicted Value (Hypothetical)	Interpretation
Physicochemical Properties		
Molecular Weight	582.60 g/mol	High, violates Lipinski's rule (>500)
LogP (Lipophilicity)	4.8	Optimal
Water Solubility	Poorly soluble	May impact bioavailability
Pharmacokinetics		
Gastrointestinal Absorption	High	Favorable for oral administration
Blood-Brain Barrier Permeant	No	Unlikely to have central nervous system effects
CYP450 Inhibition	Inhibitor of CYP1A2, CYP2C9	Potential for drug-drug interactions
Drug-Likeness		
Lipinski's Rule of Five	1 violation (MW > 500)	Generally acceptable
Toxicity		
LD50 (rat, oral)	> 2000 mg/kg	Low acute toxicity predicted
Mutagenicity (AMES test)	Negative	Unlikely to be mutagenic

Table 3: Predicted ADMET Profile of **Sophoraflavanone H**.

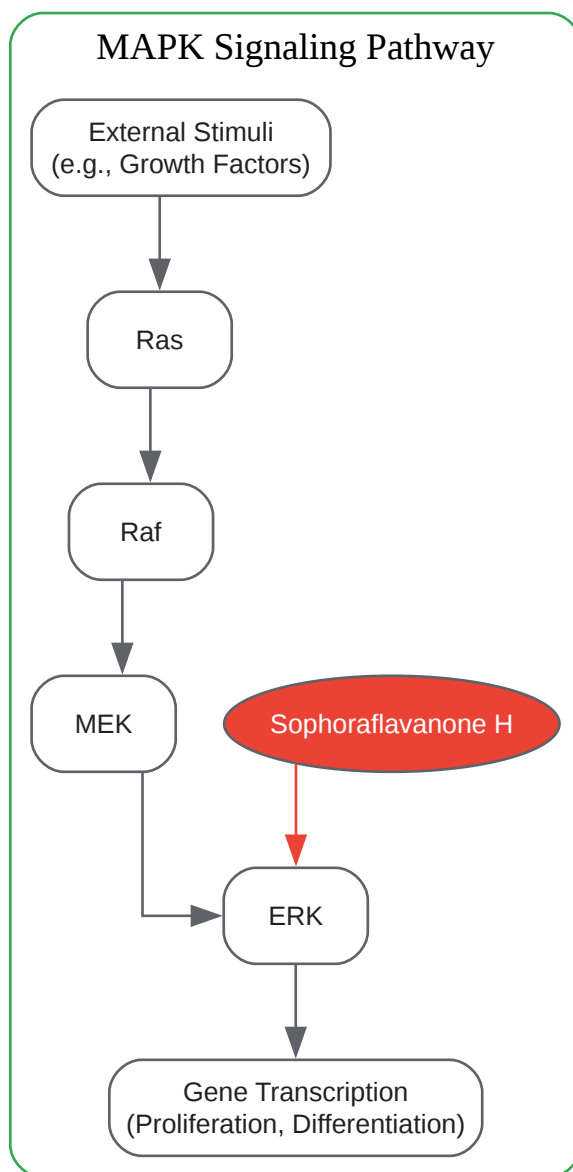
Signaling Pathways and Visualization

Based on the target prediction, **Sophoraflavanone H** is likely to modulate key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these pathways and potential points of inhibition.



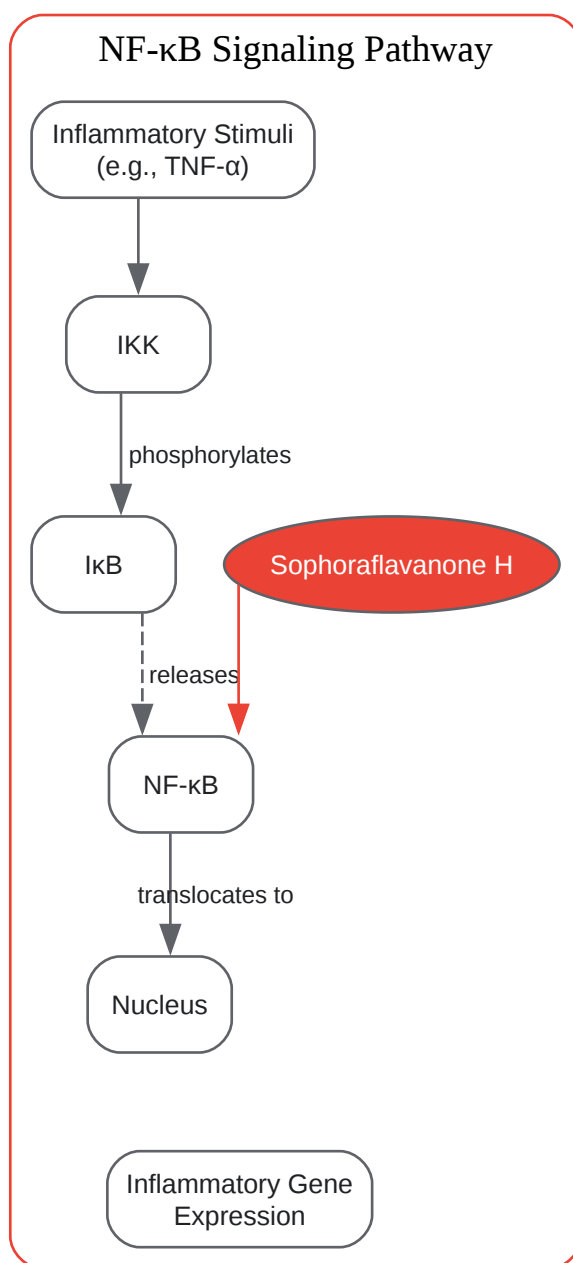
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Figure 2: Potential Inhibition of the PI3K/Akt Pathway by **Sophoraflavanone H**.



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Figure 3: Potential Inhibition of the MAPK/ERK Pathway by **Sophoraflavanone H**.



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Figure 4: Potential Inhibition of the NF-κB Pathway by **Sophoraflavanone H**.

Conclusion

This technical guide presents a hypothetical yet robust in silico framework for the preliminary bioactivity assessment of **Sophoraflavanone H**. The outlined workflow, from target prediction and molecular docking to ADMET profiling, provides a comprehensive initial screen of the

compound's therapeutic potential. The hypothetical results suggest that **Sophoraflavanone H** may exert antitumor and anti-inflammatory effects through the modulation of multiple key signaling pathways, including PI3K/Akt, MAPK, and NF- κ B. While the predicted ADMET profile indicates generally favorable drug-like properties, its high molecular weight and poor water solubility may present formulation challenges. The findings from these computational studies serve as a strong foundation for prioritizing and designing subsequent in vitro and in vivo experiments to validate the predicted bioactivities and further explore the therapeutic potential of **Sophoraflavanone H**.

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- To cite this document: BenchChem. [Technical Guide: In Silico Prediction of Sophoraflavanone H Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593411#in-silico-prediction-of-sophoraflavanone-h-bioactivity]

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